molecular formula C15H10O7 B1588450 6-Hydroxykaempferol CAS No. 4324-55-4

6-Hydroxykaempferol

Cat. No. B1588450
CAS RN: 4324-55-4
M. Wt: 302.23 g/mol
InChI Key: LFPHMXIOQBBTSS-UHFFFAOYSA-N
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Description

6-Hydroxykaempferol is a flavonoid and a competitive inhibitor of tyrosinase . It has high antioxidant activities and is found in the Shujin Huoxue tablet (SHT), a traditional Chinese medicine .


Synthesis Analysis

This compound reportedly promotes the proliferation of microvascular endothelial cells and is a molecule found in SHT . It has been found to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .


Molecular Structure Analysis

The molecular formula of this compound is C15H10O7 . It has a molecular weight of 302.24 .


Chemical Reactions Analysis

This compound has been found to inhibit the activity of the enzyme tyrosinase by binding to the active site of the enzyme . It also promotes the proliferation and migration of tendon fibroblasts .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular weight of 302.24 .

Scientific Research Applications

Amelioration of Tendon Impairment

6-Hydroxykaempferol has been found to be a potential natural product for the amelioration of tendon impairment . It promotes the proliferation and migration of tendon fibroblasts and elevates tendon repair-related gene expression . This makes it a promising candidate for the clinical management of tendon impairment .

Promotion of Microvascular Endothelial Cells Proliferation

According to the Traditional Chinese Medicine System Pharmacological database, this compound reportedly promotes the proliferation of microvascular endothelial cells . This property could have significant implications in the field of vascular biology and could potentially be used in the treatment of diseases related to blood vessels.

Role in Tendon Rupture Therapy

This compound is a molecule found in Shujin Huoxue tablet (SHT), a traditional Chinese medicine regularly used in tendon rupture therapy . The presence of this compound in SHT and its role in promoting tendon healing make it a valuable component in the treatment of tendon ruptures .

Protection Against Endothelial Injury

This compound 3,6-di-O-glucoside-7-O-glucuronide (HGG), a representative this compound glycoside in Safflower, has been found to protect against endothelial injury . It significantly protects against oxygen-glucose deprivation followed by reoxygenation (OGD/R) induced endothelial injury .

Anti-thrombotic Activity

HGG has been found to exhibit protective effects against phenylhydrazine (PHZ)-induced zebrafish thrombosis and improved blood circulation . This suggests that this compound could potentially be used in the prevention and treatment of thrombosis .

Anti-inflammatory Properties

HGG has been found to reverse the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduced the release of IL-6 after OGD/R . This indicates that this compound has anti-inflammatory properties and could potentially be used in the treatment of inflammatory diseases .

Mechanism of Action

Target of Action

6-Hydroxykaempferol is a flavonoid compound that has been found to target several key proteins and pathways in the body. It has been identified as a competitive inhibitor of tyrosinase , a key enzyme involved in the production of melanin. Additionally, it has been shown to have significant effects on endothelial cells , which play a crucial role in blood vessel health and function.

Mode of Action

The mode of action of this compound involves its interaction with its targets and the subsequent changes that result from this interaction. For instance, it has been found to protect endothelial cells from injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R) . This protective effect is achieved by regulating the expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates the inflammatory response through the HIF-1α/NF-κB signaling pathway . Moreover, it reverses the mRNA expression of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, and reduces the release of IL-6 after OGD/R .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to protect against OGD/R-induced endothelial injury and decrease apoptosis in human umbilical vein endothelial cells (HUVECs) . Furthermore, it has been shown to promote the proliferation and migration of tendon fibroblasts and elevate tendon repair-related gene expression .

properties

IUPAC Name

3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)15-14(21)13(20)10-9(22-15)5-8(17)11(18)12(10)19/h1-5,16-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPHMXIOQBBTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415163
Record name 6-Hydroxykaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4324-55-4
Record name 6-Hydroxykaempferol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4324-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxykaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does 6-Hydroxykaempferol exert its protective effect against oxidative stress?

A1: [] this compound derivatives, specifically kaempferol 3-O-β-rutinoside and this compound 3,6-di-O-β-D-glucoside, have been shown to protect rat PC12 and primary neuronal cells from H2O2-induced cell death in a DJ-1-dependent manner. This suggests that these compounds may interact with DJ-1, a protein involved in anti-oxidative stress, to exert their protective effects. Further research is needed to elucidate the exact mechanism of interaction. [Link to Paper 11]

Q2: Does this compound impact inflammatory responses?

A2: [, ] Research suggests that this compound derivatives can inhibit both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of arachidonate metabolism in leukocytes, demonstrating potential anti-inflammatory properties. [Link to Paper 15, 29]

Q3: How does this compound affect endothelial function?

A3: [] Studies indicate that this compound 3,6-di-O-glucoside-7-O-glucuronide (HGG), a this compound derivative, protects against endothelial injury induced by oxygen-glucose deprivation followed by reoxygenation (OGD/R). This protective effect is linked to the regulation of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) expression, along with the modulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). [Link to Paper 8]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O7, and its molecular weight is 302.24 g/mol.

Q5: What spectroscopic data are available to characterize this compound?

A5: Numerous studies utilize NMR (1H-NMR, 13C-NMR, COSY, HSQC, HMBC, NOESY), UV, IR, MS, and CD spectroscopic techniques for the structural elucidation and identification of this compound and its derivatives. [Link to Papers 1, 3, 7, 8, 16, 20, 28]

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research focuses primarily on the biological activities and chemical characterization of this compound and its derivatives. Further investigation is required to assess its material compatibility and stability across different conditions.

Q7: Does this compound exhibit any catalytic properties?

A7: The current research primarily focuses on the biological activities of this compound, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. There is no mention of catalytic properties associated with this compound.

Q8: Have computational methods been employed to study this compound?

A8: [] While some studies utilize computational methods like docking studies to investigate interactions with enzymes like α-glucosidase, comprehensive computational studies exploring this compound are limited in the provided research. [Link to Paper 29]

Q9: How does the presence of a sugar moiety affect the bioactivity of this compound?

A9: [] Research indicates that glycosylation of this compound can decrease its antiplatelet activity. This suggests that the presence and type of sugar moiety can significantly influence the compound's biological activity. [Link to Paper 27]

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